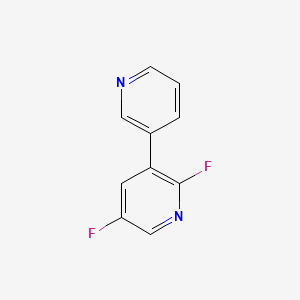
Methyl(R)-2-amino-3-(6-chloropyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural amino acids, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
Methyl®-2-amino-3-(6-methylpyridin-3-yl)propanoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s affinity for certain molecular targets.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1 |
InChIキー |
FESNTICFMHGKIN-SSDOTTSWSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CN=C(C=C1)Cl)N |
正規SMILES |
COC(=O)C(CC1=CN=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


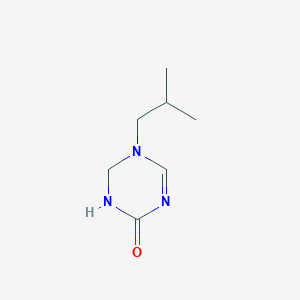

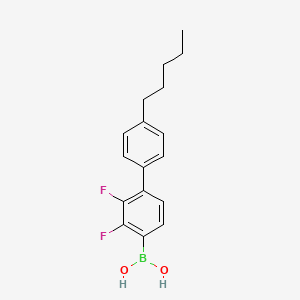


![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
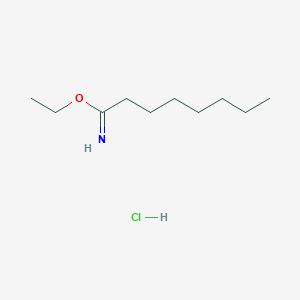
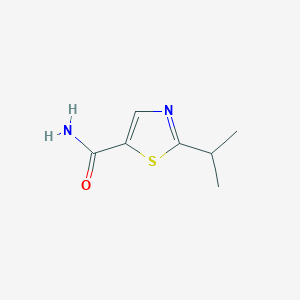
![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)
